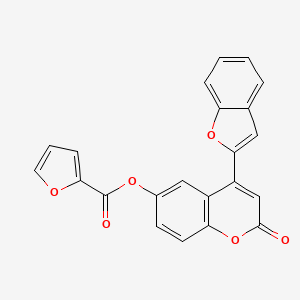

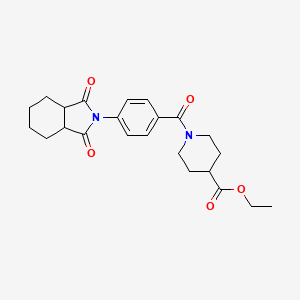

![molecular formula C18H20ClN5O2S2 B2623941 N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351610-17-7](/img/structure/B2623941.png)

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is related to the benzo[c][1,2,5]thiadiazole family . Benzo[c][1,2,5]thiadiazole derivatives have been used in various applications, including as bridging ligand linkers for COFs in photocatalytic carbon dioxide reduction, oxidation of benzyl amines, and fluorescent probes with aggregation-induced emission . They have also been used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of similar compounds involves the use of reactions such as Sonogashira and Stille . A thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), with an aggregation-caused quenching behavior into the 2D framework .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by an electron-deficient monomer . This structure allows for high fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are complex and often involve multiple steps . The reactions are often catalyzed by bases and involve the use of reagents such as hydrazonoyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives are influenced by their molecular structure . They exhibit high stability, high porosity, and high fluorescence performance .Applications De Recherche Scientifique

- Recent studies have synthesized a library of D–A compounds containing the BTZ group. These photocatalysts exhibit promising properties for environmentally sustainable chemical transformations using light as a “traceless” reagent .

- These probes enable in vivo imaging of blood vessels in tumors with unprecedented resolution, surpassing the capabilities of NIR-I and NIR-II imaging windows .

- Researchers have evaluated its potential antimicrobial activity, which could be relevant for developing new therapeutic agents .

Visible-Light Organophotocatalysis

NIR-II Imaging Probes

Antimicrobial Activity

Materials Science and Nanotechnology

Mécanisme D'action

Target of Action

Compounds containing the benzo[c][1,2,5]thiadiazole group are known to have strong electron-withdrawing ability . They have been extensively researched for use in photovoltaics or as fluorescent sensors . Therefore, the primary targets of these compounds could be electron-rich molecules or structures within cells.

Mode of Action

The interaction of these compounds with their targets could involve the transfer of electrons, given their electron-withdrawing nature . This could result in changes to the electronic properties of the target molecules or structures.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2.ClH/c24-17(14-3-10-26-12-14)19-4-5-22-6-8-23(9-7-22)18(25)13-1-2-15-16(11-13)21-27-20-15;/h1-3,10-12H,4-9H2,(H,19,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVTXPHIXHSUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

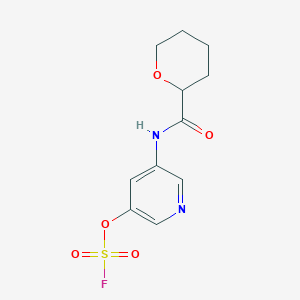

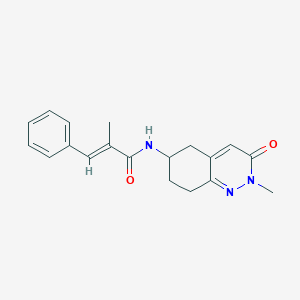

![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)

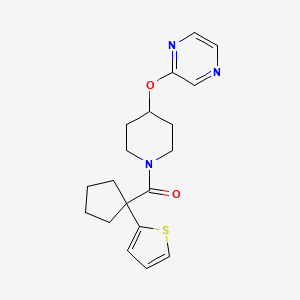

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2623864.png)

![(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2623867.png)

![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/no-structure.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)

![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

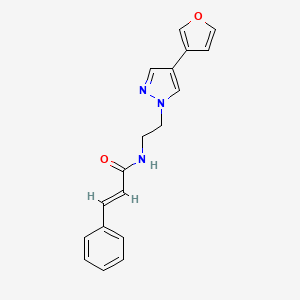

![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)